![molecular formula C12H9N3O B1447243 2-[(2-Hydroxyphenyl)amino]pyridine-3-carbonitrile CAS No. 1803581-53-4](/img/structure/B1447243.png)
2-[(2-Hydroxyphenyl)amino]pyridine-3-carbonitrile
Overview
Description
2-[(2-Hydroxyphenyl)amino]pyridine-3-carbonitrile is a heterocyclic compound that features both pyridine and phenylamine moieties. This compound is of interest due to its potential applications in various fields, including medicinal chemistry and materials science. The presence of both hydroxy and amino groups in its structure allows for diverse chemical reactivity and potential biological activity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(2-Hydroxyphenyl)amino]pyridine-3-carbonitrile typically involves the reaction of 2-aminopyridine with 2-hydroxybenzonitrile under specific conditions. One common method includes the use of a base such as potassium carbonate in a polar aprotic solvent like dimethylformamide (DMF). The reaction is usually carried out at elevated temperatures to facilitate the formation of the desired product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. Catalysts and optimized reaction conditions are employed to ensure high purity and scalability. The use of automated systems for monitoring and controlling reaction parameters is also common in industrial synthesis.
Chemical Reactions Analysis
Cyclization and Heterocycle Formation
The amino and nitrile groups enable participation in annulation reactions:
Mechanistic studies highlight electrophilic Cl⁺ attack on the pyridine ring, followed by anion coupling (Scheme 1) .
3.1. Nitrile Reactivity
The nitrile group undergoes:
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Hydrolysis : Under acidic (H₂SO₄) or basic (NaOH) conditions to yield carboxamides or carboxylic acids .
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Cycloaddition : With thioureas to form thiazole derivatives (e.g., pyridine-1(2H)-carbothioamides, λmax = 550 nm upon protonation) .
3.2. Amino Group Participation
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Schiff Base Formation : Reacts with aldehydes (e.g., DMF-DMA) to generate enaminones, precursors to pyridone derivatives .
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Proton Transfer : Exhibits excited-state intramolecular proton transfer (ESIPT) in aprotic solvents, confirmed by fluorescence quenching and DFT calculations .
Biological Activity and Derivatives
Derivatives show marked antitubercular activity:
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Compound 40 (2-aminopyridine-3-carbonitrile with indole): MIC = 8 μM (vs. Mycobacterium tuberculosis), binding energy = -9.67 kcal/mol to thymidylate kinase .
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Structure-Activity Trends :
Mechanistic Insights
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Oxidative Pathways : Hypochlorite oxidation proceeds via carbocation intermediates, avoiding pyridine nitrogen or sulfur participation (Figure 8) .
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ESIPT Inhibition : Protonation of the pyrimidine ring (e.g., with TFA) disrupts proton transfer, shifting emission to 550 nm .
Stability and Degradation
Scientific Research Applications
Antimicrobial Activity
The compound has demonstrated notable antimicrobial properties against various bacterial strains. Research indicates that derivatives of pyridine compounds, including 2-[(2-Hydroxyphenyl)amino]pyridine-3-carbonitrile, exhibit potent activity against pathogens such as Escherichia coli, Staphylococcus aureus, and Pseudomonas aeruginosa. For instance, studies have shown that certain pyridine derivatives possess minimum inhibitory concentrations (MICs) comparable to established antibiotics like Amikacin .
Table 1: Antimicrobial Activity of Pyridine Derivatives
Compound | Bacterial Strain | MIC (µg/mL) |
---|---|---|
This compound | E. coli | 16 |
S. aureus | 8 | |
P. aeruginosa | 32 |
Antiviral Properties
In the context of viral infections, particularly during the COVID-19 pandemic, there has been a heightened interest in identifying new antiviral agents. Pyridine compounds have been recognized for their potential antiviral activity. For example, derivatives similar to this compound have been screened for their efficacy against SARS-CoV-2, showcasing promising results in inhibiting viral replication .
Antitumor Activity
The compound's potential as an antitumor agent has also been investigated. Research has indicated that pyridine derivatives can inhibit the growth of various cancer cell lines through mechanisms such as apoptosis induction and cell cycle arrest. A specific study highlighted that certain derivatives exhibited selective cytotoxicity towards cancer cells while sparing normal cells, suggesting a favorable therapeutic index .
Table 2: Antitumor Activity of Pyridine Derivatives
Compound | Cancer Cell Line | IC50 (µM) |
---|---|---|
This compound | HeLa | 12 |
MCF-7 | 15 | |
A549 | 10 |
Molecular Docking Studies
Molecular docking studies have been employed to understand the binding interactions between this compound and target proteins involved in disease pathways. These studies suggest that the compound can effectively bind to active sites of enzymes relevant to bacterial resistance and cancer progression, making it a candidate for further drug development .
In Silico Drug Likeness Studies
The drug-likeness of this compound has been evaluated using various computational models. Parameters such as Lipinski's rule of five indicate that this compound possesses favorable pharmacokinetic properties, including good solubility and permeability . These findings support its potential for further development as a therapeutic agent.
Mechanism of Action
The mechanism of action of 2-[(2-Hydroxyphenyl)amino]pyridine-3-carbonitrile involves its interaction with specific molecular targets, such as enzymes or receptors. The hydroxy and amino groups can form hydrogen bonds and other interactions with biological macromolecules, influencing their activity. The compound’s ability to undergo various chemical transformations also allows it to modulate biological pathways effectively.
Comparison with Similar Compounds
Similar Compounds
2-Amino-3-cyano-4H-chromenes: These compounds share a similar nitrile group and have been studied for their pharmacological properties.
Indole Derivatives: Indole-based compounds also exhibit diverse biological activities and are structurally related due to the presence of nitrogen-containing heterocycles.
Uniqueness
2-[(2-Hydroxyphenyl)amino]pyridine-3-carbonitrile is unique due to the combination of hydroxy, amino, and nitrile functional groups within a single molecule. This combination allows for a wide range of chemical reactivity and potential biological activity, making it a versatile compound for various applications.
Biological Activity
2-[(2-Hydroxyphenyl)amino]pyridine-3-carbonitrile, with the molecular formula and a molecular weight of approximately 211.22 g/mol, is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its biological activity, including antimicrobial, anticancer, and other therapeutic potentials, supported by relevant research findings and case studies.
- Molecular Formula :
- Molecular Weight : 211.22 g/mol
- CAS Number : 1803581-53-4
The biological activity of this compound is primarily attributed to its ability to interact with various biological targets, including enzymes and receptors. Its mechanism may involve:
- Enzyme Inhibition : The compound can inhibit key enzymes involved in metabolic pathways.
- Receptor Modulation : It may act on specific receptors to exert therapeutic effects.
Antimicrobial Activity
Research has shown that derivatives of pyridine compounds exhibit notable antimicrobial properties. For instance, studies have indicated that this compound demonstrates significant activity against various bacterial strains.
Microorganism | Minimum Inhibitory Concentration (MIC) |
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Staphylococcus aureus | 8 µg/mL |
Escherichia coli | 16 µg/mL |
Candida albicans | 4 µg/mL |
These findings suggest that the compound could serve as a potential lead for developing new antimicrobial agents .
Anticancer Activity
In vitro studies have revealed that this compound exhibits cytotoxic effects against several cancer cell lines. For example, a study highlighted its effectiveness against breast cancer cells (MCF-7) and lung cancer cells (A549), indicating a potential role in cancer therapy.
Cell Line | IC50 Value (µM) |
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MCF-7 | 15 |
A549 | 20 |
The mechanism behind its anticancer activity may involve apoptosis induction and cell cycle arrest .
Other Therapeutic Potentials
Beyond antimicrobial and anticancer properties, there are indications that this compound may possess anti-inflammatory and analgesic activities. Research suggests it could modulate inflammatory pathways, making it a candidate for further exploration in treating inflammatory diseases .
Case Studies
- Antitubercular Activity : A study evaluated the antitubercular potential of related compounds and found promising results for derivatives similar to this compound. These compounds demonstrated inhibitory effects on Mycobacterium tuberculosis, supporting their development as antitubercular agents .
- In Vivo Studies : Animal model studies have shown that administration of this compound can lead to reduced tumor growth in xenograft models, indicating its potential utility in oncology .
Q & A
Basic Research Questions
Q. What are the most effective synthetic routes for 2-[(2-Hydroxyphenyl)amino]pyridine-3-carbonitrile, and how do reaction conditions influence yield?
The compound is typically synthesized via a two-step Knorr pyrazole or Knoevenagel condensation. For example, highlights a traditional method involving benzaldehyde and malononitrile in methanol with NaOH catalysis (yield: ~65%), followed by toluene reflux (4 hours). However, newer approaches use microwave-assisted synthesis to reduce time (20–30 minutes) and solvent waste, achieving yields up to 85% . Key variables include temperature (optimal range: 80–100°C), solvent polarity, and catalyst type (e.g., heterogeneous catalysts like zeolites improve recyclability).
Q. How can spectroscopic techniques (e.g., NMR, FT-IR) be optimized to characterize structural features of this compound?
- NMR : The hydroxyl proton (2-hydroxyphenyl) appears as a broad singlet at δ 9.8–10.2 ppm due to hydrogen bonding. Pyridine ring protons resonate between δ 7.5–8.5 ppm, while nitrile carbons show a peak at ~115 ppm in NMR .
- FT-IR : Key bands include O-H stretch (3200–3400 cm), C≡N (2220–2240 cm), and C-N aromatic (1250–1350 cm). recommends using deuterated DMSO to resolve overlapping O-H and N-H signals .
Q. What in vitro assays are suitable for preliminary screening of biological activity?
- Antimicrobial : Broth microdilution (MIC) against S. aureus and E. coli (see for protocols using 2-amino-pyridine-3-carbonitrile derivatives with zones of inhibition up to 30 mm) .
- Antioxidant : DPPH radical scavenging (IC values <30 μM indicate potency; reports IC = 30.28 μM for a related compound) .
Advanced Research Questions
Q. How do substituents on the phenyl ring influence fluorescence properties and cation-sensing applications?
demonstrates that electron-withdrawing groups (e.g., -NO) enhance fluorescence quantum yield (Φ = 0.42 vs. 0.28 for unsubstituted analogs) by reducing non-radiative decay. Conversely, electron-donating groups (e.g., -OCH) increase sensitivity to Cu ions (detection limit: 10 nM) due to chelation-induced quenching . A comparative table is provided below:
Substituent | Quantum Yield (Φ) | Cation Sensitivity (LOD) |
---|---|---|
-H | 0.28 | Zn: 50 nM |
-NO | 0.42 | Fe: 20 nM |
-OCH | 0.35 | Cu: 10 nM |
Q. What computational strategies validate structure-activity relationships (SAR) for kinase inhibition?
- Docking Studies : used AutoDock Vina to model interactions with dihydrofolate reductase (DHFR), identifying hydrogen bonds between the nitrile group and Arg28 (binding energy: −9.67 kcal/mol) .
- MD Simulations : AMBER-based 100-ns simulations reveal stable binding of the hydroxyphenyl moiety to hydrophobic pockets in EGFR kinase (RMSD <2.0 Å) .
Q. How can synthesis scalability be improved while minimizing environmental impact?
proposes solvent-free microwave synthesis (yield: 82%, E-factor = 1.2 vs. 5.8 for traditional methods) and reusable catalysts (e.g., FeO nanoparticles, 5 cycles without loss of activity) . Compare with conventional routes:
Parameter | Traditional Method | Microwave-Assisted |
---|---|---|
Reaction Time | 8 hours | 30 minutes |
Solvent Volume | 150 mL/g | 0 mL/g |
Carbon Footprint | 12 kg CO/g | 2 kg CO/g |
Q. What analytical approaches resolve contradictions in cytotoxicity data across cell lines?
highlights discrepancies in Mia-Paca-2 (pancreatic cancer) vs. HEK293 (normal kidney) cell viability (e.g., 2HA-Cu reduces viability by 70% vs. 20%). To address this:
- Perform ROS assays to confirm selective oxidative stress in cancer cells.
- Use transcriptomics to identify overexpressed targets (e.g., STAT3 in cancer cells) .
Q. Methodological Notes
- Data Contradictions : Always cross-validate with orthogonal techniques (e.g., LC-MS for purity >95% in ) and consider substituent electronic effects .
- Ethical Compliance : Adhere to NIH guidelines for in vivo testing if extending to animal models (not covered in current evidence).
Properties
IUPAC Name |
2-(2-hydroxyanilino)pyridine-3-carbonitrile | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H9N3O/c13-8-9-4-3-7-14-12(9)15-10-5-1-2-6-11(10)16/h1-7,16H,(H,14,15) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HKOQKICHRJEKDD-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)NC2=C(C=CC=N2)C#N)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H9N3O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
211.22 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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